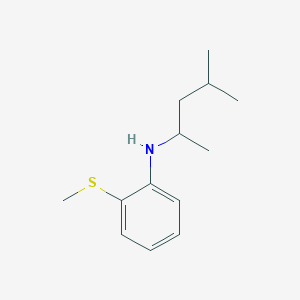
n-(4-Methylpentan-2-yl)-2-(methylthio)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(4-Methylpentan-2-yl)-2-(methylthio)aniline: is an organic compound characterized by its unique structure, which includes a methylthio group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Methylpentan-2-yl)-2-(methylthio)aniline typically involves the reaction of 2-(methylthio)aniline with 4-methylpentan-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: n-(4-Methylpentan-2-yl)-2-(methylthio)aniline can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, especially on the aniline ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), nitro compounds, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated anilines, nitroanilines.
Aplicaciones Científicas De Investigación
Chemistry: n-(4-Methylpentan-2-yl)-2-(methylthio)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the development of novel compounds with potential biological activity.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific enzymes or receptors. Its unique structure may provide therapeutic benefits in treating certain diseases.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of n-(4-Methylpentan-2-yl)-2-(methylthio)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methylthio group can participate in nucleophilic or electrophilic interactions, affecting the activity of target proteins. Additionally, the aniline ring can undergo various modifications, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
n-(4-Methylpentan-2-yl)-2-(methylthio)benzene: Similar structure but lacks the aniline group.
n-(4-Methylpentan-2-yl)-2-(methylthio)phenol: Contains a hydroxyl group instead of an aniline group.
n-(4-Methylpentan-2-yl)-2-(methylthio)thiophene: Contains a thiophene ring instead of an aniline ring.
Uniqueness: n-(4-Methylpentan-2-yl)-2-(methylthio)aniline is unique due to the presence of both the methylthio and aniline groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H21NS |
|---|---|
Peso molecular |
223.38 g/mol |
Nombre IUPAC |
N-(4-methylpentan-2-yl)-2-methylsulfanylaniline |
InChI |
InChI=1S/C13H21NS/c1-10(2)9-11(3)14-12-7-5-6-8-13(12)15-4/h5-8,10-11,14H,9H2,1-4H3 |
Clave InChI |
QYOQJHZVTXISKT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)NC1=CC=CC=C1SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B15300635.png)
![2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine](/img/structure/B15300650.png)

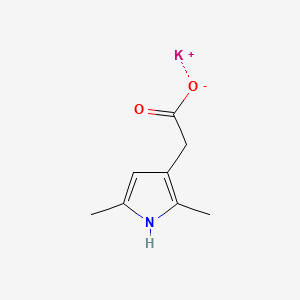
![N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide](/img/structure/B15300676.png)
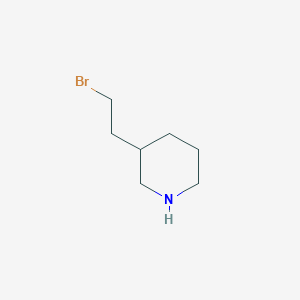
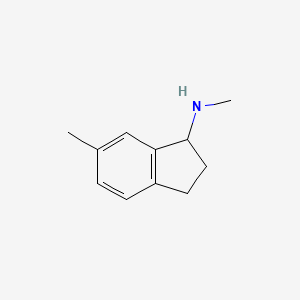
![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B15300692.png)
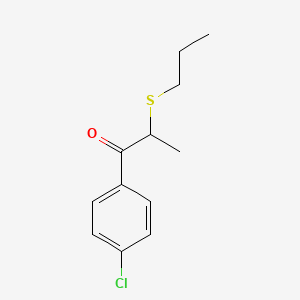
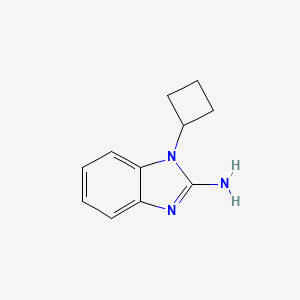
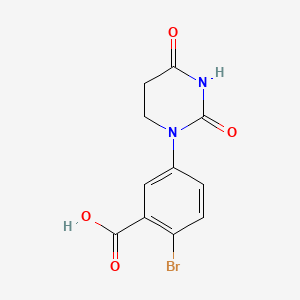

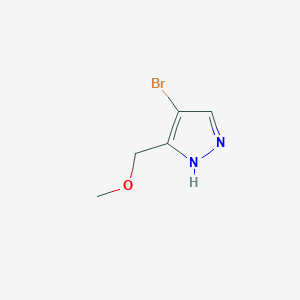
![3-(4-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15300726.png)
